molecular formula C13H22N4 B7585820 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane

9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B7585820
M. Wt: 234.34 g/mol
InChI Key: YDUAMVSXDVXRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. DMCM has been widely used in scientific research to study the mechanism of action of benzodiazepines, which are a class of drugs that act as central nervous system depressants.

Mechanism of Action

9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the effects of GABA in the brain. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane binds to a specific site on the GABA-A receptor, which enhances the effect of GABA on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Biochemical and Physiological Effects:
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to produce sedative, anxiolytic, and anticonvulsant effects in animal models. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has also been shown to produce muscle relaxant effects and to increase the threshold for electroconvulsive shock seizures. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been used to study the effects of benzodiazepines on sleep, memory, and learning.

Advantages and Limitations for Lab Experiments

9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has several advantages for use in lab experiments. It is a potent and selective agonist for GABA-A receptors, which allows for precise control of the experimental conditions. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has also been extensively studied in animal models, which provides a wealth of data for comparison and interpretation. However, 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has several limitations as well. It is a highly potent compound, which requires careful handling and storage. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane also has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for research on 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new benzodiazepine analogs that have improved pharmacokinetic properties and fewer side effects. Another area of interest is the study of the effects of benzodiazepines on neuroplasticity and neurogenesis. Finally, there is a need for more research on the long-term effects of benzodiazepine use, particularly in the context of chronic use and withdrawal.

Synthesis Methods

9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane can be synthesized by the reaction of 1-methylimidazole with 9-methyl-9-azabicyclo[4.2.1]nonan-3-one in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane.

Scientific Research Applications

9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been widely used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which leads to sedative, anxiolytic, and anticonvulsant effects. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been used to study the binding of benzodiazepines to GABA receptors, as well as the interaction between benzodiazepines and other drugs.

properties

IUPAC Name

9-methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-15-8-6-14-13(15)10-17-7-5-11-3-4-12(9-17)16(11)2/h6,8,11-12H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUAMVSXDVXRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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